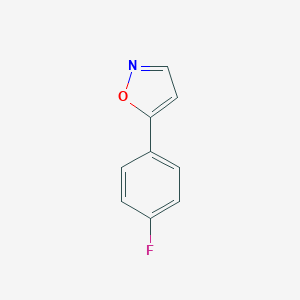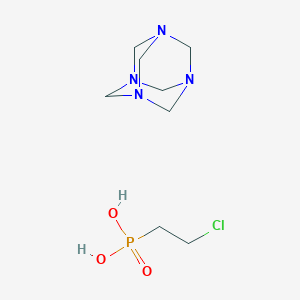
Phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) is a chemical compound that has been widely studied in scientific research. This compound is also known as a nitrogen mustard derivative, which has been used as an anticancer agent in chemotherapy.
作用機序
The mechanism of action of phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) involves the formation of DNA cross-links. This compound reacts with the DNA of cancer cells, forming cross-links between the strands of DNA. This cross-linking prevents the DNA from replicating, which causes the cancer cells to die.
Biochemical and Physiological Effects:
Phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) has both biochemical and physiological effects. Biochemically, this compound causes DNA damage and cross-linking, which leads to the death of cancer cells. Physiologically, this compound can cause side effects such as nausea, vomiting, and hair loss.
実験室実験の利点と制限
Phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) has several advantages and limitations for lab experiments. One advantage is that it is effective against a variety of cancers. Another advantage is that it can be synthesized relatively easily. One limitation is that it can cause side effects in laboratory animals, which can affect the results of experiments.
将来の方向性
There are several future directions for research involving phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1). One direction is to investigate the use of this compound in combination with other anticancer agents. Another direction is to study the mechanism of action of this compound in more detail. Additionally, researchers could investigate the use of this compound in targeted drug delivery systems, which could reduce the side effects associated with its use. Finally, researchers could investigate the use of this compound in other areas of medicine, such as the treatment of viral infections.
In conclusion, phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) is a chemical compound that has been widely studied in scientific research. This compound has been used as an anticancer agent in chemotherapy and has been shown to be effective against a variety of cancers. Its mechanism of action involves the formation of DNA cross-links, which prevents the DNA from replicating. While this compound has several advantages and limitations for lab experiments, there are several future directions for research involving this compound, including investigating its use in combination with other anticancer agents and studying its mechanism of action in more detail.
合成法
The synthesis of phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) can be achieved by reacting 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane with 2-chloroethylphosphonic acid. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting compound is a white crystalline solid that is soluble in water and methanol.
科学的研究の応用
Phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) has been widely studied in scientific research. This compound has been used as an anticancer agent in chemotherapy. It has been shown to be effective against a variety of cancers, including leukemia, lymphoma, and solid tumors. This compound works by damaging the DNA of cancer cells, which causes them to die.
特性
CAS番号 |
134576-33-3 |
|---|---|
製品名 |
Phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) |
分子式 |
C8H18ClN4O3P |
分子量 |
284.68 g/mol |
IUPAC名 |
2-chloroethylphosphonic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C2H6ClO3P/c1-7-2-9-4-8(1)5-10(3-7)6-9;3-1-2-7(4,5)6/h1-6H2;1-2H2,(H2,4,5,6) |
InChIキー |
JOVLMUFEYHPTLF-UHFFFAOYSA-N |
SMILES |
C1N2CN3CN1CN(C2)C3.C(CCl)P(=O)(O)O |
正規SMILES |
C1N2CN3CN1CN(C2)C3.C(CCl)P(=O)(O)O |
その他のCAS番号 |
134576-33-3 |
同義語 |
Hexamethylenetetraamine-2-chloroethyl-phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





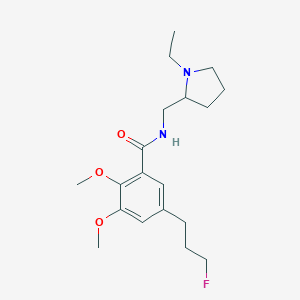
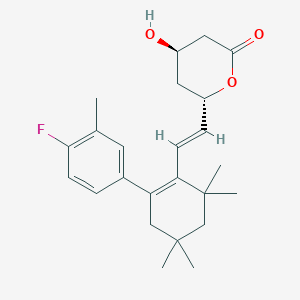
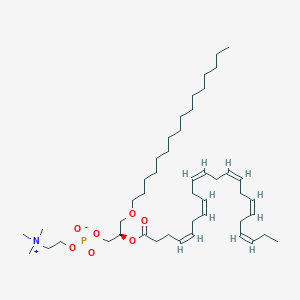
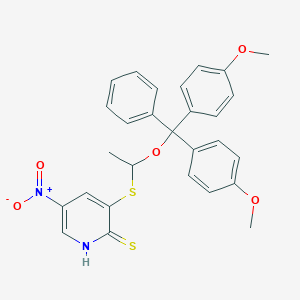

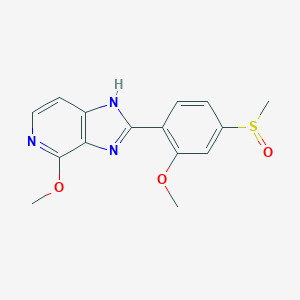
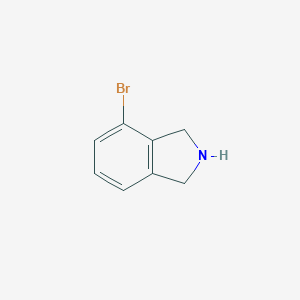
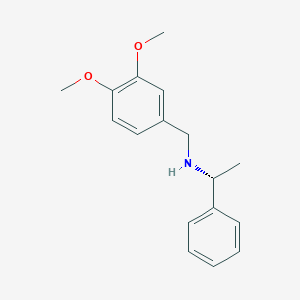
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)

